molecular formula C20H16N2O5S2 B2901403 Methyl 4-(2-oxo-2-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amino)acetamido)benzoate CAS No. 1797547-81-9

Methyl 4-(2-oxo-2-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amino)acetamido)benzoate

Cat. No. B2901403
CAS RN: 1797547-81-9
M. Wt: 428.48
InChI Key: JMBRWRSJHJIGEU-UHFFFAOYSA-N
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Description

“Methyl 4-(2-oxo-2-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amino)acetamido)benzoate” is a complex organic compound that incorporates a thiophene nucleus . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur atom . The specific structure of “Methyl 4-(2-oxo-2-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amino)acetamido)benzoate” is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is a commonly used method for carbon–carbon bond formation in thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “Methyl 4-(2-oxo-2-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amino)acetamido)benzoate” are not explicitly mentioned in the search results.

Scientific Research Applications

Anti-Inflammatory Properties

Thiophene derivatives, including our compound of interest, have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anti-Psychotic Applications

Thiophene derivatives have shown anti-psychotic effects . This suggests that they could be used in the treatment of various psychiatric disorders.

Anti-Arrhythmic Effects

These compounds have demonstrated anti-arrhythmic properties . This means they could potentially be used in the treatment of irregular heartbeats.

Anti-Anxiety Applications

Thiophene derivatives have also shown anti-anxiety effects . This suggests potential applications in the treatment of anxiety disorders.

Anti-Fungal Properties

These compounds have been found to possess anti-fungal properties . This makes them potential candidates for the development of new anti-fungal medications.

Antioxidant Properties

Thiophene derivatives have demonstrated antioxidant properties . This suggests potential applications in the prevention of diseases caused by oxidative stress.

Anti-Mitotic Effects

These compounds have shown anti-mitotic effects . This means they could potentially be used in the treatment of diseases characterized by abnormal cell division, such as cancer.

Anti-Microbial Properties

Thiophene derivatives have been found to possess anti-microbial properties . This makes them potential candidates for the development of new anti-microbial medications.

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 4-[[2-oxo-2-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S2/c1-27-20(26)12-2-4-14(5-3-12)22-19(25)18(24)21-10-15-6-7-16(29-15)17(23)13-8-9-28-11-13/h2-9,11H,10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBRWRSJHJIGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-oxo-2-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amino)acetamido)benzoate

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